Structural Differentiation: The 2-Phenylpropyl Isomer vs. the 3-Phenylpropyl Reference Standard
The target compound's 2-phenylpropyl substituent creates a chiral center absent in the common 3-phenylpropyl isomer. This structural isomerism is a primary differentiation factor. While direct biological data for this precise compound is absent from primary literature, the (R)-enantiomer's computed properties provide a baseline. The predicted LogP (4.10) and water solubility (46.44 mg/L at 25°C) differentiate it from the 3-phenylpropyl analog, which has a reported LogP of 4.02 . This difference in lipophilicity suggests altered membrane permeability and, consequently, a divergent pharmacokinetic profile.
| Evidence Dimension | Predicted Lipophilicity |
|---|---|
| Target Compound Data | ACD/LogP: 4.10 |
| Comparator Or Baseline | 1-phenyl-4-(3-phenylpropyl)piperazine, LogP: 4.02 |
| Quantified Difference | Δ LogP = +0.08 |
| Conditions | In silico prediction models (ACD/Labs Percepta for target, Hit2Lead for comparator). |
Why This Matters
For procurement in CNS drug discovery, higher LogP can indicate superior blood-brain barrier penetration, making this specific isomer a chemically distinct tool compound from the more common 3-phenylpropyl analog.
